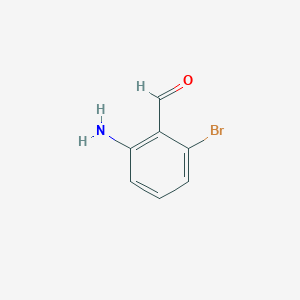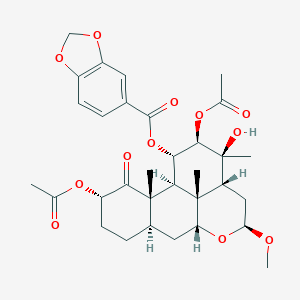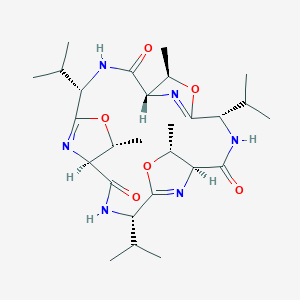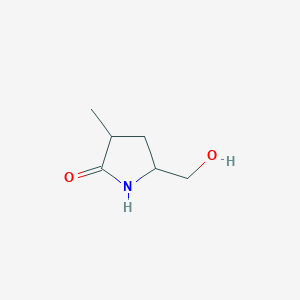
2-Bromo-5-chloro-3-methoxypyridine
Descripción general
Descripción
2-Bromo-5-chloro-3-methoxypyridine is a chemical compound with the molecular formula C6H5BrClNO . It is used as a reagent in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-chloro-3-methoxypyridine consists of a pyridine ring substituted with bromo, chloro, and methoxy groups . The InChI code for this compound is1S/C6H5BrClNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-5-chloro-3-methoxypyridine are not mentioned in the search results, it is known to be used as a reagent in various chemical reactions .Physical And Chemical Properties Analysis
2-Bromo-5-chloro-3-methoxypyridine has a molecular weight of 222.47 g/mol . It is a solid at room temperature . Other physical and chemical properties such as its boiling point, melting point, and density are not specified in the search results .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
This compound can serve as a building block for synthesizing bioactive molecules, such as αvβ3 antagonists , which are important in cancer therapy and osteoporosis treatment .
Receptor Antagonist Development
It may be used in the development of selective somatostatin sst3 receptor antagonists , which have potential therapeutic applications in endocrine and nervous system disorders .
Cross-Coupling Reactions
The compound could be a reactant in Hiyama cross-coupling and Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating complex organic molecules for pharmaceuticals and agrochemicals .
Fluorescent Materials Synthesis
Given the importance of pyridine derivatives in fluorescent materials, 2-Bromo-5-chloro-3-methoxypyridine might be utilized in synthesizing these materials for imaging and diagnostic purposes .
Dye Manufacturing
The compound could also play a role in the synthesis of dyes, leveraging its pyridine core structure, which is common in many dye molecules .
Natural Compound Synthesis
It may be involved in synthesizing natural compounds, given that pyridine derivatives are often found in natural products with various biological activities .
Mecanismo De Acción
Target of Action
2-Bromo-5-chloro-3-methoxypyridine is a complex organic compound that is often used as an intermediate in organic synthesis . .
Action Environment
The action of 2-Bromo-5-chloro-3-methoxypyridine can be influenced by various environmental factors. For instance, its stability and reactivity may be affected by temperature, pH, and the presence of other chemicals . It should be stored in a dark place, sealed, and at room temperature .
Safety and Hazards
When handling 2-Bromo-5-chloro-3-methoxypyridine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be worn, including approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection . It should be stored in a dark place, sealed, and at room temperature .
Relevant Papers The search results did not provide specific papers related to 2-Bromo-5-chloro-3-methoxypyridine .
Propiedades
IUPAC Name |
2-bromo-5-chloro-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQNSONLVQEQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597890 | |
| Record name | 2-Bromo-5-chloro-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-3-methoxypyridine | |
CAS RN |
127561-71-1 | |
| Record name | 2-Bromo-5-chloro-3-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127561-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-chloro-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)



![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)








![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)